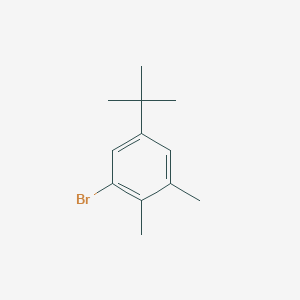
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is an organic compound that belongs to the class of bromobenzenes. This compound is characterized by the presence of a bromine atom attached to a benzene ring, along with tert-butyl and dimethyl substituents. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-trimethylbenzene (mesitylene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts is employed.
Major Products Formed
Substitution: Products include various substituted benzenes depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is the corresponding hydrogenated benzene derivative.
Applications De Recherche Scientifique
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signal transduction, and other cellular processes, depending on its specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-bromo-3,5-dimethyl-: Similar structure but lacks the tert-butyl group.
Benzene, 1-bromo-2,4,6-trimethyl-: Similar structure with different methyl group positions.
Benzene, 1-chloro-5-(1,1-dimethylethyl)-2,3-dimethyl-: Similar structure with chlorine instead of bromine.
Uniqueness
Benzene, 1-bromo-5-(1,1-dimethylethyl)-2,3-dimethyl- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the bromine atom and tert-butyl group makes it a valuable intermediate in organic synthesis and research.
Propriétés
Numéro CAS |
61024-97-3 |
|---|---|
Formule moléculaire |
C12H17Br |
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
1-bromo-5-tert-butyl-2,3-dimethylbenzene |
InChI |
InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-11(13)9(8)2/h6-7H,1-5H3 |
Clé InChI |
MKOFENJYAHJXJD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

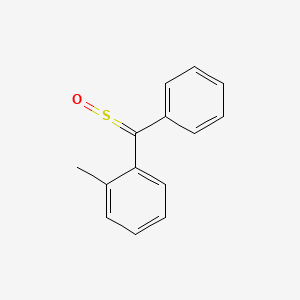
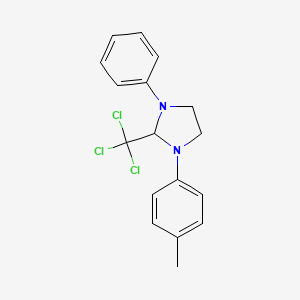
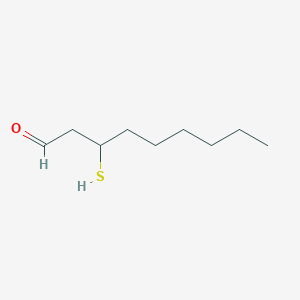
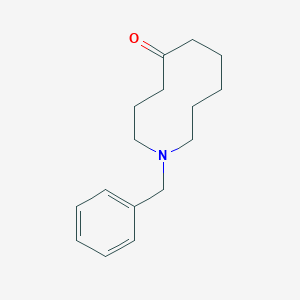
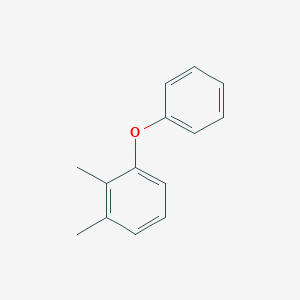

![N-[2,2-Bis(hexyloxy)ethyl]-2,6-dimethylaniline](/img/structure/B14586230.png)
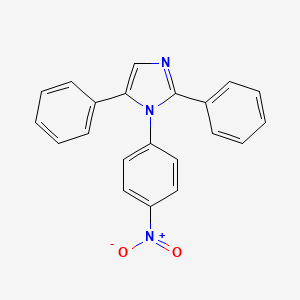
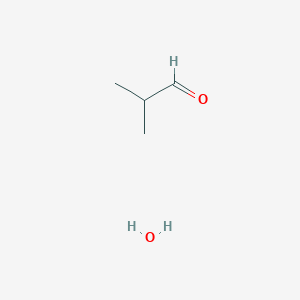
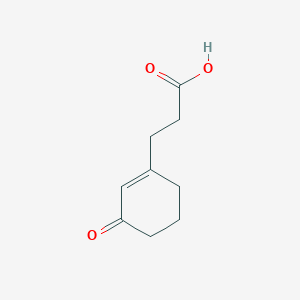
methyl}oxophosphanium](/img/structure/B14586250.png)

